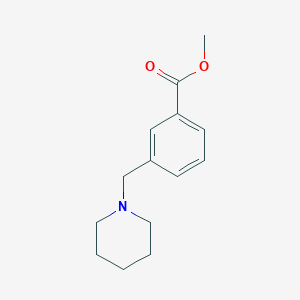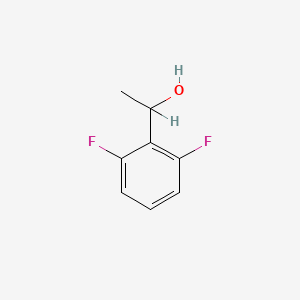
1-(2,6-Difluorophenyl)ethanol
Overview
Description
1-(2,6-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O It is a derivative of phenylethanol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2,6-difluoroacetophenone using a reducing agent such as sodium borohydride. The reaction typically proceeds as follows:
Reduction of 2,6-Difluoroacetophenone:
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of 2,6-difluoroacetophenone using a palladium catalyst. This method offers higher yields and is more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)ethanol undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form 2,6-difluoroacetophenone.
Reagents: Chromium trioxide (CrO3) in acetic acid
Conditions: Room temperature
Product: 2,6-Difluoroacetophenone
-
Reduction: : The compound can be reduced to form 1-(2,6-difluorophenyl)ethane.
Reagents: Lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous ether, room temperature
Product: 1-(2,6-Difluorophenyl)ethane
-
Substitution: : The hydroxyl group can be substituted with other functional groups.
Reagents: Thionyl chloride (SOCl2) for chlorination
Conditions: Reflux
Product: 1-(2,6-Difluorophenyl)ethyl chloride
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), acetic acid
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Scientific Research Applications
1-(2,6-Difluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes and receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable component in drug design.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)ethanol can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)ethanol: Similar structure but with chlorine atoms instead of fluorine. Chlorine atoms may impart different chemical and biological properties.
1-(2,6-Difluorophenyl)ethanone: The ketone analog of this compound. It has different reactivity and applications.
2,6-Difluorophenol: A phenol derivative with fluorine atoms at the 2 and 6 positions. It has different chemical properties due to the presence of the hydroxyl group directly attached to the aromatic ring.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYWDKQSSDBLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407503 | |
| Record name | 1-(2,6-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87327-65-9 | |
| Record name | 1-(2,6-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-alpha-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-1-(2,6-Difluorophenyl)ethanol significant in the pharmaceutical industry?
A1: (S)-1-(2,6-Difluorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its enantiomeric purity is crucial for drug efficacy and safety. The research paper highlights the use of a biocatalyst, carbonyl reductase BaSDR1, to synthesize (S)-1-(2,6-Difluorophenyl)ethanol with high enantiomeric excess (99% ee) []. This enzymatic approach offers a sustainable and efficient alternative to traditional chemical synthesis methods.
Q2: How does the study improve the production of (S)-1-(2,6-Difluorophenyl)ethanol?
A2: The researchers identified that while BaSDR1 exhibits excellent stereoselectivity towards ortho-haloacetophenones like the precursor to (S)-1-(2,6-Difluorophenyl)ethanol, its catalytic efficiency was initially low. They successfully enhanced the enzyme's catalytic efficiency through targeted mutations without compromising its stereoselectivity []. This improvement allows for a faster and potentially more cost-effective production of (S)-1-(2,6-Difluorophenyl)ethanol for pharmaceutical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
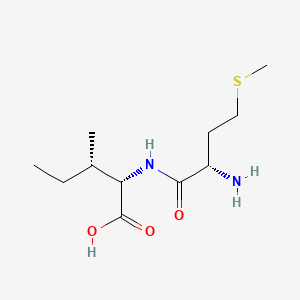
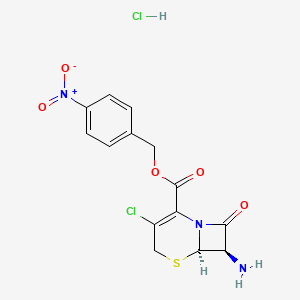
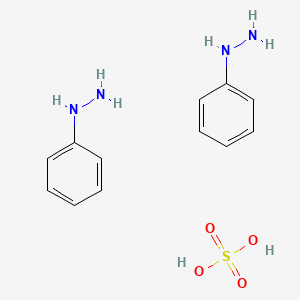
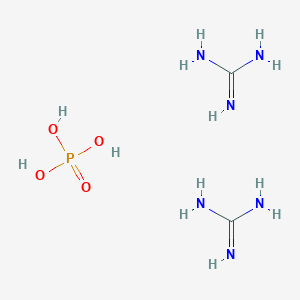
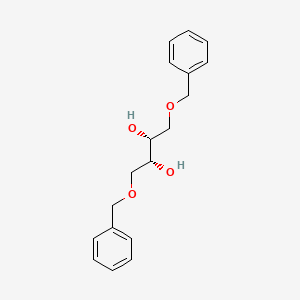

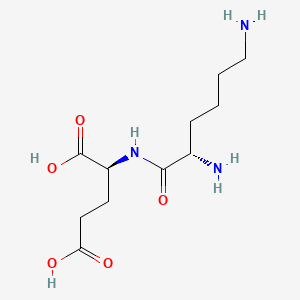
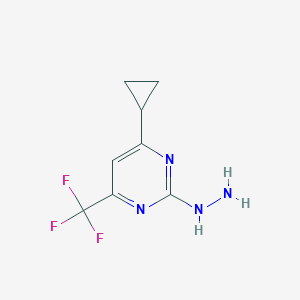
![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)

